1,1,1-Trifluoro-3-methylhexane-2,4-dione
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Overview
Description
1,1,1-Trifluoro-3-methylhexane-2,4-dione is an organofluorine compound with the molecular formula C7H9F3O2. It is a colorless liquid known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methylhexane-2,4-dione can be synthesized through the condensation of esters of trifluoroacetic acid with acetone . The reaction typically involves the use of a base catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-methylhexane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-methylhexane-2,4-dione exerts its effects involves its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and coordination chemistry applications. The compound’s trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Another organofluorine compound with similar reactivity but different molecular structure.
Acetylacetone: A non-fluorinated analog used in similar applications but with different chemical properties.
Uniqueness: 1,1,1-Trifluoro-3-methylhexane-2,4-dione is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
392-48-3 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H9F3O2/c1-3-5(11)4(2)6(12)7(8,9)10/h4H,3H2,1-2H3 |
InChI Key |
IRBFWXBYIVISFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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